molecular formula C20H17ClF3N3O6 B11072622 N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11072622
M. Wt: 487.8 g/mol
InChI Key: MGLNOWXPAVHLCO-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic aromatic substitution reaction.

    Coupling with Trimethoxybenzamide: The final step involves coupling the imidazolidinone intermediate with 3,4,5-trimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biological assays to study its effects on various biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE
  • N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(METHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE

Uniqueness

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C20H17ClF3N3O6

Molecular Weight

487.8 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H17ClF3N3O6/c1-31-13-7-10(8-14(32-2)15(13)33-3)16(28)25-19(20(22,23)24)17(29)27(18(30)26-19)12-6-4-5-11(21)9-12/h4-9H,1-3H3,(H,25,28)(H,26,30)

InChI Key

MGLNOWXPAVHLCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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